DHU-Se1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DHU-Se1 is a potent anti-inflammatory agent that stimulates macrophages to release reactive selenium compounds. This compound reduces the expression of cellular inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By blocking the polarization of macrophages from M0 to M1, this compound alleviates the inflammatory process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DHU-Se1 involves the preparation of different analytes for spectral measurement. Stock probe solutions are typically prepared in dimethylformamide (DMF) . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is known that the compound is synthesized with high purity for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

DHU-Se1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to release reactive selenium compounds.

Reduction: Reduction reactions may occur under specific conditions, although detailed information is limited.

Substitution: Substitution reactions involving selenium are possible.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Hydrochlorous acid (HOCl): Activates the selenium delivery platform.

Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.

Major Products Formed

The major products formed from reactions involving this compound include reactive selenium compounds that participate in biological processes .

Applications De Recherche Scientifique

DHU-Se1 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study the behavior of selenium compounds.

Biology: Investigated for its role in modulating macrophage activity and reducing inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.

Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.

Mécanisme D'action

DHU-Se1 exerts its effects by stimulating macrophages to release reactive selenium compounds. This process reduces the expression of cellular inflammatory factors such as iNOS and TNF-α. The compound blocks the polarization of macrophages from M0 to M1, thereby alleviating the inflammatory process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium selenite: Another selenium-based compound with anti-inflammatory properties.

Selenocysteine: An amino acid containing selenium, known for its role in antioxidant defense.

Selenium dioxide: Used in various chemical reactions and has biological significance.

Uniqueness of DHU-Se1

This compound is unique in its ability to specifically stimulate macrophages to release reactive selenium compounds, effectively reducing inflammation by blocking macrophage polarization . This targeted mechanism sets it apart from other selenium-based compounds.

Propriétés

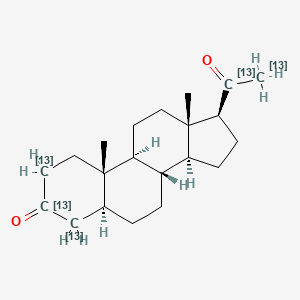

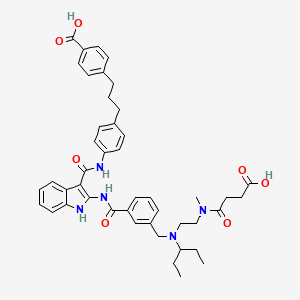

Formule moléculaire |

C23H23N3OSSe |

|---|---|

Poids moléculaire |

468.5 g/mol |

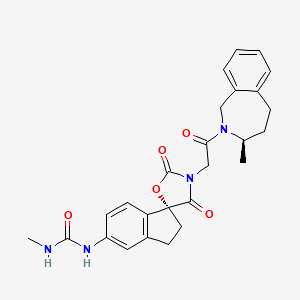

Nom IUPAC |

Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate |

InChI |

InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3 |

Clé InChI |

WQSQAXZTOLTYGN-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.